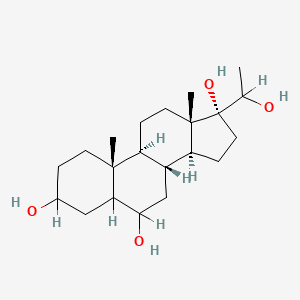
POLY(9 9-DI-N-OCTYLFLUORENYL-2 7-DIYL)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO) is a blue light-emitting fluorescent polymer with high electroluminescence quantum yield and chemical stability . It can form an emissive layer on the surface of optoelectronic devices .
Synthesis Analysis
PFO has been utilized to synthesize thin films for polymer light-emitting applications (PLED). Three thin films named P1, P2, and P3 refer to three different ways of film fabrication. P1 consists of only PFO, P2 consists of brilliant blue FCF blend PFO, while P3 consists of PFO on a polyaniline conductive layer .Molecular Structure Analysis
The linear formula of PFO is C8H9(C29H40)nC8H9 . It is a highly-fluorescent conjugated hole transport polymer material (HTM) that generates a blue light .Chemical Reactions Analysis
The photoluminescence intensity of PFO thin films was found to be dependent on the structural properties, chemical composition, and optical features of these films . Film absorption was shown to increase with surface roughness, resulting in increased photoluminescence intensity and replacement of chemical bonds .Physical And Chemical Properties Analysis
PFO is a solid with a molecular weight (Mw) of ≥20000 . It is soluble in chloroform . Its maximum absorption wavelength (λmax) is 365 nm, and it exhibits fluorescence at λex 374 nm; λem 417 nm in chloroform .Mécanisme D'action
PFO exhibits excellent luminescent properties, making it particularly valuable as a light-emitting polymer. It is commonly used as an active material in the development of blue and green organic light-emitting diodes (OLEDs) and displays . It has the ability to confine excitons within its polymer chain, allowing for efficient energy transfer and emission of light .
Propriétés
Numéro CAS |
19456-48-5 |
|---|---|
Nom du produit |
POLY(9 9-DI-N-OCTYLFLUORENYL-2 7-DIYL) |
Formule moléculaire |
C14H15NO5 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




